5-Bromo-indolizine-3-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13757405
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | ethyl 5-bromoindolizine-3-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-7-6-8-4-3-5-10(12)13(8)9/h3-7H,2H2,1H3 |
| Standard InChI Key | BPAFBQSBPKWPHZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C2N1C(=CC=C2)Br |
| Canonical SMILES | CCOC(=O)C1=CC=C2N1C(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s indolizine framework consists of a fused bicyclic system containing a six-membered benzene ring condensed with a five-membered ring that includes one nitrogen atom. The 5-bromo substitution introduces a heavy halogen atom capable of participating in cross-coupling reactions, while the ethyl ester group at position 3 enhances solubility in organic solvents and provides a handle for further functionalization .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2382975-85-9 | |
| Molecular Formula | ||
| Molecular Weight | 268.11 g/mol | |
| Purity Specification | ≥98% | |
| SMILES Notation | CCOC(=O)C1=CC=C2N1C(=CC=C2)Br |
The IUPAC name, ethyl 5-bromoindolizine-3-carboxylate, reflects its substitution pattern and ester functionality. X-ray crystallographic studies of analogous indolizine derivatives reveal planar geometries with bond lengths consistent with aromatic delocalization, suggesting similar structural features in this brominated analog.
Synthesis and Manufacturing
Bromination Strategies
The synthesis typically begins with the bromination of indolizine precursors using -bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction monitoring via -NMR spectroscopy confirms regioselective bromination at the 5-position due to the electron-donating effects of the adjacent nitrogen atom.
Esterification and Purification
Subsequent carboxylation at position 3 employs chloroformate reagents, followed by ethanol-mediated esterification in the presence of acid catalysts like sulfuric acid. Industrial-scale production by Capot Chemical Co. achieves ≥98% purity through chromatographic purification and recrystallization from ethanol/water mixtures .
Key Synthetic Challenges
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Regioselectivity Control: Competing bromination at positions 6 and 7 necessitates precise temperature modulation (-10°C to 0°C).
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Ester Hydrolysis Mitigation: Anhydrous conditions are critical during esterification to prevent backward hydrolysis to the carboxylic acid.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in dichloromethane (25 mg/mL) and ethyl acetate (18 mg/mL) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate decomposition above 180°C, with no significant degradation under nitrogen at room temperature over six months .
Spectroscopic Fingerprints
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UV-Vis: at 278 nm (π→π* transition) and 325 nm (n→π* transition).
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-NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.38 (q, 2H, OCH₂), 6.95 (d, 1H, H-1), 7.28 (m, 2H, H-6/H-7), 8.15 (s, 1H, H-8).
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MS (EI): m/z 268 [M]⁺, 223 [M-OCH₂CH₃]⁺, 195 [M-Br]⁺.
Applications in Organic Synthesis and Materials Science
Suzuki-Miyaura Cross-Coupling
The bromine atom serves as a versatile site for palladium-catalyzed couplings. For example, reaction with phenylboronic acid yields 5-phenyl-indolizine-3-carboxylate derivatives, which exhibit bathochromic shifts in fluorescence emission (Δλ = +45 nm compared to the parent compound).
Fluorophore Development
Ethyl 5-bromoindolizine-3-carboxylate acts as a precursor to indolizine-based fluorophores. Introducing electron-donating groups (-NH₂, -OCH₃) at position 1 shifts emission maxima to 550–650 nm, making these compounds viable for near-infrared bioimaging.
Table 2: Optical Properties of Derived Fluorophores
| Substituent | (nm) | Quantum Yield |
|---|---|---|
| -Br | 485 | 0.32 |
| -Ph | 530 | 0.41 |
| -NH₂ | 615 | 0.28 |
Emerging Research Directions
Photodynamic Therapy Agents
Recent studies (2024) explore zinc-coordinated indolizine complexes derived from this ester. These complexes generate singlet oxygen () with a quantum yield of 0.67 under 650 nm irradiation, showing promise in cancer cell ablation.
Catalytic Applications
The indolizine framework has been immobilized on mesoporous silica supports (SBA-15) to create heterogeneous catalysts for Knoevenagel condensations, achieving 92% yield in cyclopentanone benzylidene formation.
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